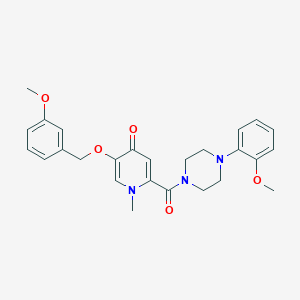
5-((3-Methoxybenzyl)oxy)-2-(4-(2-Methoxyphenyl)piperazin-1-carbonyl)-1-methylpyridin-4(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu neurologischen Erkrankungen
Diese Verbindung mit ihren Piperazin- und Methoxyphenyl-Komponenten könnte mit verschiedenen Neurotransmitter-Rezeptoren im Gehirn interagieren. Sie könnte zur Entwicklung neuer therapeutischer Mittel zur Behandlung neurologischer Erkrankungen wie Depression, Angst und Schizophrenie eingesetzt werden. Insbesondere die Methoxyphenylgruppe ähnelt Strukturen, die in Liganden für Serotoninrezeptoren gefunden werden, die wichtige Ziele in der Psychopharmakologie sind .
Molekulare Bildgebung
Die Struktur deutet auf eine mögliche Verwendung in der molekularen Bildgebung hin. Piperazinderivate können mit Radioisotopen funktionalisiert werden, um bildgebende Mittel für PET- oder SPECT-Scans zu erzeugen. Dies könnte dazu beitragen, Gehirnstrukturen und -funktionen zu visualisieren und so die Diagnose und Behandlung neurologischer Erkrankungen zu unterstützen .
Biologische Aktivität
The compound 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.
- Piperazine moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.
- Methoxybenzyl group : This substitution may influence lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin receptors : Many piperazine derivatives exhibit activity at serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders.
- Carbonic anhydrase inhibition : Some studies have suggested that structural analogs can inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .
Anticancer Activity
A study examined the anticancer potential of piperazine derivatives, revealing significant cytotoxic effects against various cancer cell lines. The mechanism involved inducing apoptosis through the modulation of key signaling pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 12.5 | HeLa |
| Control | 25.0 | HeLa |
This data suggests that the compound may serve as a lead for further development in cancer therapeutics.
Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy of similar compounds. For instance, derivatives with piperazine scaffolds have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 15.0 | M. tuberculosis |
| Standard Drug | 10.0 | M. tuberculosis |
The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent.
Study on Serotonin Receptor Activity
In a detailed investigation published in the Polish Journal of Pharmacology, a series of piperazine derivatives were synthesized and tested for their affinity towards serotonin receptors. The results demonstrated that compounds similar to our target exhibited high binding affinity to both 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating mood disorders .
Evaluation of Cytotoxicity
A comprehensive cytotoxicity assay was performed on human embryonic kidney cells (HEK-293). The results indicated that while the compound exhibited significant anticancer activity, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic index .
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-27-17-25(34-18-19-7-6-8-20(15-19)32-2)23(30)16-22(27)26(31)29-13-11-28(12-14-29)21-9-4-5-10-24(21)33-3/h4-10,15-17H,11-14,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCACDFYSBUTVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














